molecular formula C22H23N5O4S B2888728 2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2-ETHOXYPHENYL)ACETAMIDE CAS No. 901755-84-8

2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2-ETHOXYPHENYL)ACETAMIDE

Cat. No.: B2888728
CAS No.: 901755-84-8
M. Wt: 453.52
InChI Key: SDSQUFPSIIHGAS-UHFFFAOYSA-N
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Description

2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2-ETHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazoloquinazoline core, which is a fused ring system combining triazole and quinazoline moieties, along with various functional groups that contribute to its unique properties.

Preparation Methods

The synthesis of 2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2-ETHOXYPHENYL)ACETAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazoloquinazoline core: This can be achieved through a cyclization reaction involving appropriate triazole and quinazoline precursors under specific conditions.

    Introduction of the dimethoxy and methyl groups: These groups can be introduced via alkylation or methoxylation reactions using suitable reagents.

    Attachment of the sulfanyl group:

    Formation of the acetamide linkage: The final step involves the reaction of the intermediate compound with 2-ethoxyphenylacetyl chloride to form the desired acetamide.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .

Chemical Reactions Analysis

2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2-ETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfanyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides can replace existing groups on the molecule.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2-ETHOXYPHENYL)ACETAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer, anti-inflammatory, and antiviral therapies.

    Biological Studies: It can be used as a probe to study various biological processes and pathways, given its ability to interact with specific molecular targets.

    Chemical Biology: The compound can serve as a tool for investigating the mechanisms of action of related compounds and for developing new chemical probes.

    Industrial Applications: It may find use in the development of new materials or as a precursor for the synthesis of other complex molecules.

Comparison with Similar Compounds

2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2-ETHOXYPHENYL)ACETAMIDE can be compared with other triazoloquinazoline derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4S/c1-5-31-17-9-7-6-8-15(17)24-20(28)12-32-22-25-16-11-19(30-4)18(29-3)10-14(16)21-23-13(2)26-27(21)22/h6-11H,5,12H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSQUFPSIIHGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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